(S)-Methyl 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate hydroiodide
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Overview
Description
(S)-Methyl 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate hydroiodide: is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced indole derivatives.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways. Research suggests that it may bind to receptors or enzymes involved in biological processes, leading to its observed effects.
Comparison with Similar Compounds
(S)-Methyl 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate hydroiodide: is unique due to its specific structural features and potential applications. Similar compounds include other indole derivatives, such as tryptophan and indomethacin , which also exhibit biological activities but differ in their chemical structure and properties.
List of Similar Compounds
Tryptophan
Indomethacin
Serotonin
Melatonin
Psilocybin
This compound's unique structure and potential applications make it a valuable subject of study in various scientific fields. Further research is needed to fully understand its properties and develop its applications.
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Properties
IUPAC Name |
methyl (3S)-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2.HI/c1-8-13-10(7-12(15-8)14(17)18-2)9-5-3-4-6-11(9)16-13;/h3-6,12,16H,7H2,1-2H3;1H/t12-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCPHUQIYFODEP-YDALLXLXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(CC2=C1NC3=CC=CC=C23)C(=O)OC.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N[C@@H](CC2=C1NC3=CC=CC=C23)C(=O)OC.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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